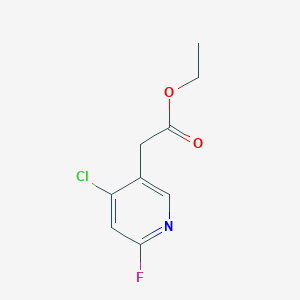

Ethyl 4-chloro-2-fluoropyridine-5-acetate

Description

Ethyl 4-chloro-2-fluoropyridine-5-acetate is a halogenated pyridine derivative featuring a chloro group at position 4, a fluoro substituent at position 2, and an ethyl acetate moiety at position 5 of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity. Its molecular formula is C₉H₉ClFNO₂, with a molar mass of 213.63 g/mol. The strategic placement of electron-withdrawing groups (Cl and F) and the ester functionality enhances its utility in nucleophilic substitution and coupling reactions, making it a critical precursor for bioactive molecule synthesis .

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-6-fluoropyridin-3-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)3-6-5-12-8(11)4-7(6)10/h4-5H,2-3H2,1H3 |

InChI Key |

DFYXBAOCPYHVBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1Cl)F |

Origin of Product |

United States |

Preparation Methods

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-chloro-4-fluoroaniline followed by thermal decomposition to introduce the fluorine atom . The esterification can be achieved using standard esterification techniques, such as the reaction of the corresponding acid with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Ethyl 4-chloro-2-fluoropyridine-5-acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Scientific Research Applications

Ethyl 4-chloro-2-fluoropyridine-5-acetate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

Agrochemicals: The compound is used in the development of new pesticides and herbicides due to its potential biological activity.

Material Science: It can be used in the synthesis of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoropyridine-5-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS: 478063-75-1) serves as a key analog for comparison. While both compounds share a pyridine core and ester functionality, critical differences include:

- Substituents : The analog features a trifluoromethyl (-CF₃) group at position 5 and a carbamoyl linkage to a 4-fluorobenzyl group, contrasting with the simpler acetate and halogen substituents in the target compound.

- Molecular Complexity : The analog’s molecular formula (C₁₈H₁₅ClF₄N₂O₃ ) and molar mass (418.77 g/mol ) reflect increased steric bulk and lipophilicity compared to the target compound’s smaller structure .

Physical and Chemical Properties

| Property | Ethyl 4-Chloro-2-Fluoropyridine-5-Acetate | Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate |

|---|---|---|

| Molar Mass (g/mol) | 213.63 | 418.77 |

| Density (g/cm³) | Not reported | 1.386 (Predicted) |

| Boiling Point (°C) | Not reported | 524.9 (Predicted) |

| pKa | Not reported | 9.15 (Predicted) |

The analog’s higher boiling point and density correlate with its larger molecular size and trifluoromethyl group, which enhance van der Waals interactions. The predicted pKa of 9.15 for the analog suggests moderate basicity, likely influenced by the carbamoyl group .

Research and Patent Context

A 2024 European patent (EP 4 374 877 A2) highlights the use of fluoropyridine derivatives in synthesizing pyrrolopyridazine-carboxylic acid esters, underscoring the pharmaceutical relevance of such structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.